1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine
CAS No.: 2411291-61-5
Cat. No.: VC7300204
Molecular Formula: C13H16FNO4S
Molecular Weight: 301.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411291-61-5 |
---|---|
Molecular Formula | C13H16FNO4S |
Molecular Weight | 301.33 |
IUPAC Name | 1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine |
Standard InChI | InChI=1S/C13H16FNO4S/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)19-20(14,17)18/h2-5,12H,6-9H2,1H3 |
Standard InChI Key | QZRPVCNEJYKLMD-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Introduction
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine is an organic compound with significant relevance in medicinal chemistry and pharmaceutical applications. Its chemical structure features a piperidine ring substituted with an acetyl group and a 4-fluorosulfonyloxyphenyl group. This compound is identified by the CAS number 2411291-61-5 and is available for research purposes from various chemical suppliers.
Synthesis Methods
The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine typically involves the reaction of piperidine derivatives with fluorosulfonyloxyphenyl compounds under controlled conditions. The specific synthetic route may vary depending on the availability of starting materials and the desired yield.
Biological Activity
While specific biological activity data for 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine is limited, compounds with similar structures often exhibit significant biological properties. These include potential enzyme inhibition and receptor binding capabilities, which are crucial for therapeutic applications.
Biological Activity | Potential Applications |
---|---|
Enzyme Inhibition | Therapeutic targets in diseases |
Receptor Binding | Modulation of neurotransmitter systems |
Research Findings
Research on similar piperidine derivatives has shown promising results in various biological assays. For instance, piperidine-based compounds have demonstrated antioxidant and antimicrobial activities, suggesting potential applications in drug development.
Compound Type | Biological Activity | Potential Applications |
---|---|---|
Piperidine Derivatives | Antioxidant, Antimicrobial | Drug Development |
Pharmaceutical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume